molecular formula C12H19NO3 B14004332 2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol) CAS No. 78987-73-2

2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol)

Cat. No.: B14004332
CAS No.: 78987-73-2
M. Wt: 225.28 g/mol
InChI Key: ACRPGPVCAXRVPP-UHFFFAOYSA-N
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Description

2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol) is a tertiary amine derivative featuring a central phenyl ring substituted with an ethoxy group at the ortho position, linked via an azanediyl (-NH-) bridge to two ethanol moieties. This structure confers amphiphilic properties, balancing hydrophilic (ethanol groups) and lipophilic (ethoxy-substituted aromatic ring) characteristics.

Properties

CAS No.

78987-73-2

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

2-[2-ethoxy-N-(2-hydroxyethyl)anilino]ethanol

InChI

InChI=1S/C12H19NO3/c1-2-16-12-6-4-3-5-11(12)13(7-9-14)8-10-15/h3-6,14-15H,2,7-10H2,1H3

InChI Key

ACRPGPVCAXRVPP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with o-phenetidine . The reaction conditions include:

    Temperature: The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

    Catalysts: Catalysts such as acids or bases may be used to accelerate the reaction.

    Solvents: Common solvents include ethanol or other organic solvents that can dissolve the reactants and products.

Industrial Production Methods

In industrial settings, the production of 2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and scalability.

    Purification Steps: Techniques such as distillation, crystallization, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The ethoxy and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogens, acids, and bases are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: Interact with cellular receptors to modulate biological responses.

    Inhibit Enzymes: Inhibit specific enzymes involved in metabolic pathways.

    Alter Cellular Processes: Affect cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The nature of substituents on the phenyl ring significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent(s) on Phenyl Ring Key Features Evidence ID
2,2'-[(3,5-Dimethoxyphenyl)azanediyl]diethanol 3,5-Dimethoxy Electron-donating methoxy groups enhance solubility in polar solvents.
2,2'-((2-Hydroxybenzyl)azanediyl)bis(ethan-1-ol) 2-Hydroxy Polar hydroxyl group increases hydrogen bonding capacity and acidity.
2,2′-({4-[(4-Nitrophenyl)ethynyl]phenyl}azanediyl)diethanol 4-Nitro, ethynyl Nitro (electron-withdrawing) and ethynyl (rigid) groups reduce solubility.
2,2'-((4-Iodophenyl)azanediyl)di(ethan-1-ol) 4-Iodo Heavy atom (iodine) may improve crystallinity for X-ray studies.

Key Observations :

  • Electron-Donating Groups (e.g., methoxy, ethoxy) : Enhance lipophilicity and metabolic stability compared to electron-withdrawing groups (e.g., nitro) .

Physicochemical Properties

  • Solubility : Ethoxy-substituted derivatives are more lipophilic than hydroxy- or methoxy-containing analogs (e.g., 2,2'-((2-hydroxybenzyl)azanediyl)bis(ethan-1-ol) in ), favoring membrane permeability.
  • Melting Points : Bulky substituents (e.g., terphenyl in ) result in higher melting points due to crystalline packing, whereas ethoxy groups may lower melting points by introducing conformational flexibility.

Biological Activity

2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol), also known by its IUPAC name 2-[2-ethoxy-N-(2-hydroxyethyl)anilino]ethanol, is an organic compound with the molecular formula C₁₂H₁₉NO₃ and a molecular weight of 225.28 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The compound features a structure that includes an ethoxy group and a hydroxyethylamine moiety, which are critical for its biological interactions. The following table summarizes key chemical properties:

PropertyValue
CAS Number78987-73-2
Molecular FormulaC₁₂H₁₉NO₃
Molecular Weight225.28 g/mol
IUPAC Name2-[2-ethoxy-N-(2-hydroxyethyl)anilino]ethanol
InChI KeyACRPGPVCAXRVPP-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds similar to 2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol) exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of phenolic compounds can effectively inhibit the growth of various microorganisms, including bacteria and fungi.

In a study focusing on related compounds, it was found that synthesized derivatives displayed notable antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae . The mechanism of action is hypothesized to involve disruption of microbial cell membranes or inhibition of critical enzymatic pathways.

Anticancer Potential

The compound's structure suggests potential interactions with cellular receptors or enzymes involved in cancer pathways. Preliminary investigations into similar compounds have indicated that they may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

For example, compounds with structural similarities have been reported to exhibit cytotoxic effects on various cancer cell lines, suggesting that 2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol) could be explored further for its anticancer properties .

The biological activity of 2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol) may involve several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors on cell membranes, modulating signaling pathways that are crucial for cellular responses.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic processes or biosynthetic pathways critical for microbial survival or cancer cell growth.
  • Cellular Process Alteration : The compound might affect processes such as gene expression and protein synthesis, leading to altered cellular functions.

Case Studies

  • Antimicrobial Efficacy : A study synthesized a series of ethyl derivatives and tested them against common pathogens. Results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Cytotoxicity Against Cancer Cells : Research on structurally related compounds demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). These compounds induced apoptosis and reduced cell viability significantly when treated at concentrations above 10 µM .

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